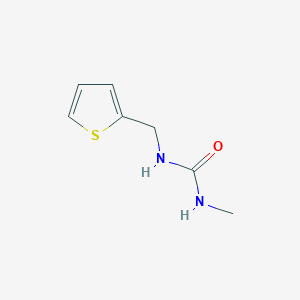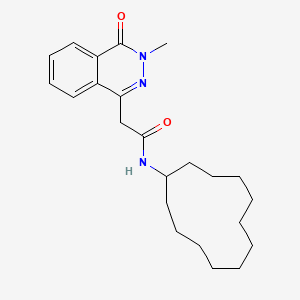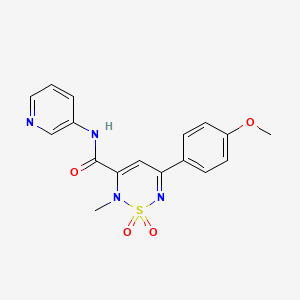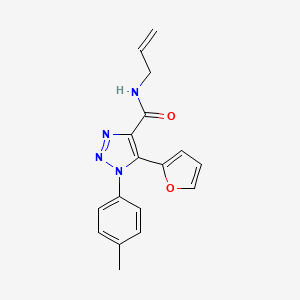
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture and medicine. The compound is synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been extensively studied for its potential applications in agriculture and medicine. In agriculture, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor is used as a herbicide to control weeds in various crops, including corn, soybeans, and wheat. The compound works by inhibiting the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. In medicine, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been studied for its potential applications in treating various diseases, such as cancer and Alzheimer's disease. The compound has been shown to inhibit the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme in human cells, which is essential for the biosynthesis of ubiquinone, a vital component of the electron transport chain.
Wirkmechanismus
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, which is essential for the biosynthesis of carotenoids and plastoquinones in plants and ubiquinone in human cells. The inhibition of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme leads to the accumulation of toxic intermediates, which results in the death of plant cells or human cells, depending on the application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor depend on the application. In agriculture, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor causes the death of plant cells, leading to the control of weeds in crops. In medicine, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been shown to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, making it useful for studying the biosynthesis of carotenoids, plastoquinones, and ubiquinone. However, one of the limitations is that it is a toxic compound, and its use requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor. One of the directions is to study the potential applications of the compound in treating other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop new synthesis methods for 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor that are more efficient and environmentally friendly. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor in plants and human cells, which could lead to the development of new herbicides and drugs.
Eigenschaften
IUPAC Name |
2-(1-hexylpyridin-4-ylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-7-12-21-13-10-15(11-14-21)18-19(22)16-8-5-6-9-17(16)20(18)23/h5-6,8-11,13-14H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYINZKOECIVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-Hexylpyridin-4-ylidene)indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4540546.png)


![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)


![ethyl {2-[(phenoxyacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4540589.png)
![4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)